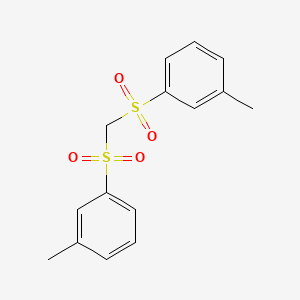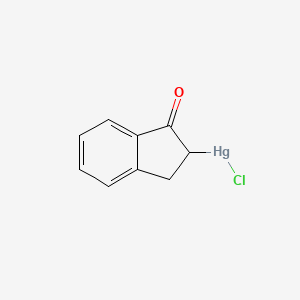
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is a chemical compound with the molecular formula C₉H₇ClHgO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury typically involves the reaction of 3-oxo-1,2-dihydroindene with mercuric chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds. Substitution reactions can result in a variety of organomercury compounds with different functional groups .
Applications De Recherche Scientifique
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro-(1-oxo-2,3-dihydroinden-2-yl)mercury
- Chloro-(2-oxo-1,2-dihydroinden-3-yl)mercury
- Chloro-(3-oxo-1,2-dihydroinden-1-yl)mercury
Uniqueness
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the chlorine and mercury atoms in the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5150-56-1 |
|---|---|
Formule moléculaire |
C9H7ClHgO |
Poids moléculaire |
367.19 g/mol |
Nom IUPAC |
chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury |
InChI |
InChI=1S/C9H7O.ClH.Hg/c10-9-6-5-7-3-1-2-4-8(7)9;;/h1-4,6H,5H2;1H;/q;;+1/p-1 |
Clé InChI |
WLFJRTOJIKJENB-UHFFFAOYSA-M |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C21)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


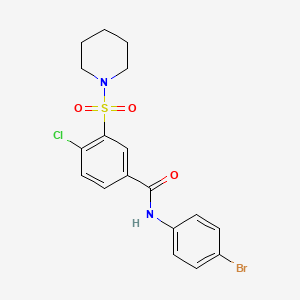

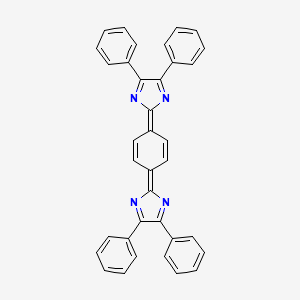
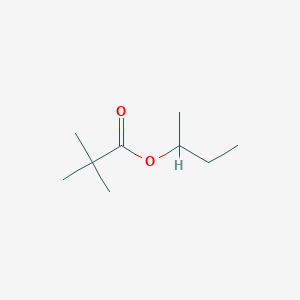
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
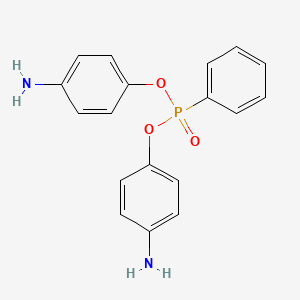
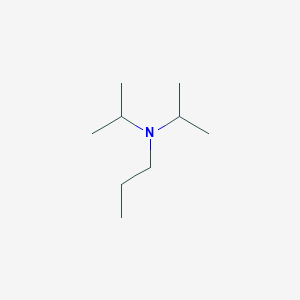
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
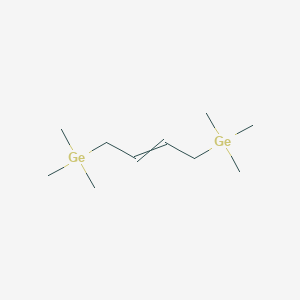
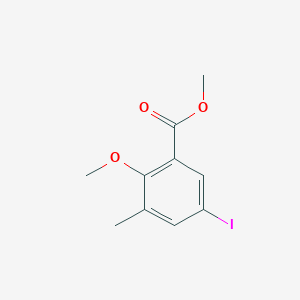
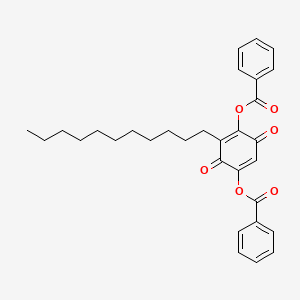
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
